![molecular formula C4H5NO3 B1228922 4-Oxo-2-azetidinecarboxylic acid CAS No. 98019-65-9](/img/structure/B1228922.png)
4-Oxo-2-azetidinecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives, including 4-oxo-2-azetidinecarboxylic acid, involves several key strategies. One approach is the catalytic Friedel-Crafts reaction followed by oxidative cleavage, which allows for the preparation of arylacetic acids bearing azetidine and other four-membered ring motifs. These products are valued for their ease of purification and suitability as building blocks for further derivatization (Dubois et al., 2020). Another method includes the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leading to azetidine-2-carboxylic acids through stereospecific formation and subsequent oxidation (Medjahdi et al., 2009).
Molecular Structure Analysis
The molecular structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid has been elucidated using powder synchrotron X-ray diffraction data. This analysis revealed details about the asymmetry of the oxoazetidine and azetidine rings, as well as hydrogen bonding interactions, highlighting the compound's structural characteristics (Mora et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its reactive oxo group and the nucleophilic nature of the azetidine ring. It serves as a scaffold for designing elastase inhibitors, demonstrating the compound's versatility in synthesizing biologically active molecules (Mulchande et al., 2008).
Scientific Research Applications
Crystal Structures and Synchrotron X-ray Diffraction
The study of the crystal structures of heterocycles like 4-oxo-2-azetidinecarboxylic acid has been conducted using powder synchrotron X-ray diffraction. This research is significant in understanding the asymmetry of oxoazetidine and azetidine rings and their hydrogen bonding properties (Mora et al., 2006).
Biological Activity in Plant and Microbial Systems
This compound and its analogs have been used in studies exploring proline metabolism and protein conformation. Research involving the biological activity of these compounds in systems like Arabidopsis thaliana and Escherichia coli highlights their utility in understanding cellular processes (Verbruggen et al., 1992).
Ion Transport in Plant Physiology
Research has been conducted on the effect of azetidine-2-carboxylic acid, an analog of this compound, on ion uptake and release in plants. This research provides insights into the relationship between protein synthesis and ion transport in plant physiology (Pitman et al., 1977).
Applications in Medicinal Chemistry
Derivatives of this compound, such as 4-oxo-β-lactams, have been studied for their potential as selective inhibitors in medicinal chemistry. These studies involve exploring the biochemical and pharmacokinetic properties of these compounds (Mulchande et al., 2011).
Antioxidant Activity
The antioxidant activity of novel 4-oxo-azetidine derivatives has been evaluated, particularly in relation to specific chemical substituents. Such studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields (Madhavi & Rani, 2014).
Mechanism of Action
Target of Action
4-Oxo-2-azetidinecarboxylic acid is an important building block for the synthesis of NMDA receptor antagonists . NMDA receptors play a crucial role in the central nervous system, particularly in excitatory synaptic transmission and plasticity.
Mode of Action
As a building block for nmda receptor antagonists, it likely interacts with these receptors, potentially inhibiting their activity .
Biochemical Pathways
Given its role in the synthesis of nmda receptor antagonists, it can be inferred that it may influence pathways involving glutamate signaling, synaptic plasticity, and neuronal excitability .
Pharmacokinetics
Its water solubility is reported to be high , which could potentially influence its bioavailability and distribution.
Result of Action
As a precursor to nmda receptor antagonists, it may contribute to the reduction of excitatory synaptic transmission in the central nervous system .
Safety and Hazards
properties
IUPAC Name |
4-oxoazetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMLLKKKHCTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392950 | |
Record name | 4-oxo-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98019-65-9 | |
Record name | 4-oxo-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxoazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the crystal structure of 4-oxo-2-azetidinecarboxylic acid?
A1: Determining the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid provides valuable insights into the three-dimensional arrangement of its molecules within the crystal lattice []. This information is crucial for understanding the compound's physical and chemical properties, such as its stability, solubility, and potential for forming interactions with other molecules. Furthermore, the study analyzes the asymmetry of the oxoazetidine ring and describes the hydrogen bonding patterns, which are key aspects governing its molecular recognition and potential biological activity.
Q2: How was the crystal structure of this compound determined in this study?
A2: The researchers utilized powder synchrotron X-ray diffraction data and direct methods to solve the crystal structure of both (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allows for the determination of the arrangement of atoms within the crystal lattice even when single crystals of sufficient size for traditional X-ray diffraction are not available.
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